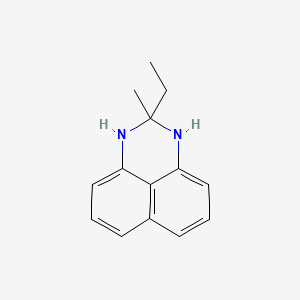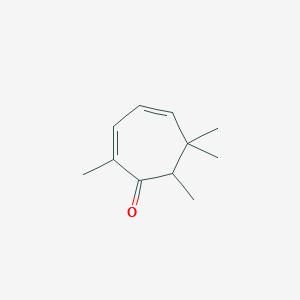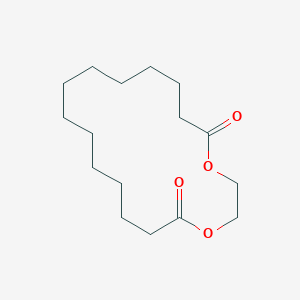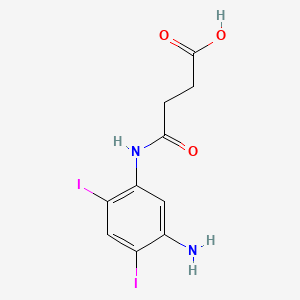
Beryllium;neon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium;neon is a compound that involves the interaction between beryllium and neon. Beryllium is a chemical element with the symbol “Be” and atomic number 4, known for its impressive stiffness, light weight, and resistance to thermal expansion . Neon, on the other hand, is a noble gas with the symbol “Ne” and atomic number 10, known for its inertness and lack of reactivity
Vorbereitungsmethoden
The preparation of beryllium;neon compounds typically involves the use of advanced techniques such as laser evaporation and matrix isolation. For example, the cyclic molecule Be₂O₂ can be made by evaporating beryllium with a laser in the presence of oxygen and an excess of inert gas, such as neon . This method allows for the stabilization of the compound in a solid neon matrix, which can then be studied using infrared spectroscopy.
Analyse Chemischer Reaktionen
Beryllium;neon compounds undergo various types of chemical reactions, including coordination with other molecules. For instance, beryllium sulfite molecules (BeO₂S) can coordinate neon onto the beryllium atom . The dissociation energy for neon in these compounds is relatively low, indicating weak interactions. Common reagents used in these reactions include dioxygen and carbon monoxide, which react with beryllium gas to form compounds like NeBeCO₃ . The major products formed from these reactions are typically coordination complexes that can be studied for their structural and electronic properties.
Wissenschaftliche Forschungsanwendungen
Beryllium;neon compounds have several scientific research applications. In chemistry, they are used to study the interactions between noble gases and other elements, providing insights into the behavior of inert gases in various environments . In biology and medicine, beryllium compounds are studied for their potential effects on biological systems, including their role in immune responses and potential toxicity . In industry, beryllium is used in alloys and ceramics for its high strength and thermal conductivity, while neon is used in lighting and high-voltage indicators .
Wirkmechanismus
The mechanism of action of beryllium;neon compounds involves the coordination of neon atoms to beryllium centers. The neon atoms are attracted to the positively charged beryllium atoms, forming weak bonds that can be studied using spectroscopic techniques . These interactions can affect the electronic properties of the beryllium center, influencing its reactivity and stability. The molecular targets and pathways involved in these interactions are primarily related to the coordination chemistry of beryllium and the inert nature of neon.
Vergleich Mit ähnlichen Verbindungen
Beryllium;neon compounds can be compared to other noble gas compounds, such as those involving helium or argon. Similar compounds include NeBeCO₃, NeBeO₂, and NeBeS . These compounds are unique due to the specific interactions between neon and beryllium, which are influenced by the low polarizability and high ionization potential of neon . Compared to other noble gas compounds, this compound compounds exhibit weaker interactions and lower dissociation energies, making them interesting subjects for studying the limits of noble gas chemistry.
Eigenschaften
CAS-Nummer |
39407-23-3 |
|---|---|
Molekularformel |
BeNe |
Molekulargewicht |
29.192 g/mol |
IUPAC-Name |
beryllium;neon |
InChI |
InChI=1S/Be.Ne |
InChI-Schlüssel |
KCUYUGFQWNPSKO-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Ne] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)





![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)

![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)


![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
